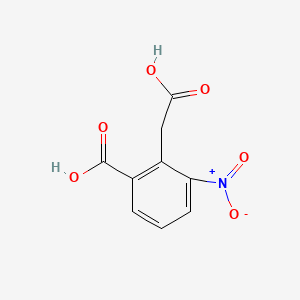

2-(Carboxymethyl)-3-nitrobenzoic acid

描述

2-(Carboxymethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a nitro group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(carboxymethyl)-3-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by carboxylation. The nitration process introduces a nitro group into the benzene ring, which is then followed by the introduction of a carboxymethyl group through a carboxylation reaction. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for carboxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Reduction: The carboxymethyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Introduction of halogen or other functional groups into the benzene ring.

科学研究应用

2-(Carboxymethyl)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(carboxymethyl)-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

- 2-(Carboxymethyl)-4-nitrobenzoic acid

- 2-(Carboxymethyl)-5-nitrobenzoic acid

- 2-(Carboxymethyl)-6-nitrobenzoic acid

Comparison: 2-(Carboxymethyl)-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carboxymethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

生物活性

2-(Carboxymethyl)-3-nitrobenzoic acid (CAS No. 90322-71-7) is an organic compound featuring a carboxymethyl group and a nitro group attached to a benzene ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₇N₁O₆

- Molecular Weight : 225.156 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the carboxymethyl group can form hydrogen bonds and ionic interactions, influencing enzyme activity and receptor modulation .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on enteropeptidase, a serine protease involved in protein digestion. The compound demonstrated significant inhibitory activity, with an IC₅₀ value indicating its potency in inhibiting this enzyme .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which could be attributed to its ability to disrupt cellular processes through enzyme inhibition or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. This could be relevant in the context of treating inflammatory diseases where modulation of inflammatory pathways is crucial.

Study on Enzyme Inhibition

In a study focusing on the inhibition of enteropeptidase, this compound was shown to significantly elevate fecal protein output in diet-induced obese mice when administered orally. This suggests that the compound's mechanism of action effectively targets digestive enzymes without requiring systemic exposure for pharmacological efficacy .

Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. Results indicated that this compound displayed notable antibacterial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Inhibitory Activities Against Enteropeptidase

| Compound | IC₅₀ (nM) | Activity Type |

|---|---|---|

| This compound | 94 (79–110) | Inhibitor |

| Control | N/A | Baseline Activity |

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

常见问题

Q. Basic: What are the recommended synthetic routes for 2-(Carboxymethyl)-3-nitrobenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

A plausible synthesis involves condensation of 3-nitrobenzoic acid derivatives with carboxymethylating agents. For example, thioglycolic acid () can react with nitro-substituted aromatic precursors under mild acidic conditions. Key steps include:

- Reagent Selection: Use thioglycolic acid or bromoacetic acid for carboxymethylation.

- Conditions: Stir in methanol at room temperature for 3–4 hours, followed by solvent removal under reduced pressure.

- Purification: Crystallize from water or ethanol to isolate the product.

- Optimization: Monitor pH (6–7) to avoid nitro-group reduction. Use TLC or HPLC to track reaction progress .

Q. Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (similar to 3-nitrobenzoic acid protocols; ).

- Storage: Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.

- Stability Tests: Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via FTIR for carboxylate salt formation .

Q. Intermediate: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Advanced: How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply SHELXL ( ) for structure solution. Key parameters:

- R-factor < 5% for high-resolution (<1.0 Å) data.

- Validate hydrogen bonding (e.g., carboxylic acid dimers) using Mercury software.

- Contradiction Analysis: Compare torsion angles (C-Nitro vs. Carboxymethyl) across studies to identify polymorphic variations .

Q. Advanced: What computational strategies are suitable for studying the reactivity of this compound in drug design?

Methodological Answer:

- Quantum Chemistry: Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces and predict nucleophilic attack sites.

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., SARS-CoV-2 protease, as in ).

- ADMET Prediction: Employ SwissADME to assess bioavailability and toxicity risks (e.g., nitro-group mutagenicity) .

Q. Intermediate: How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Experimental Design:

- Test solubility in DMSO, methanol, and hexane using UV-Vis (λmax = 270 nm).

- Apply Hansen Solubility Parameters (HSPs) to correlate with solvent polarity.

- Contradiction Resolution:

- Check for impurities via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).

- Consider pH effects: Carboxylic acid protonation reduces polarity in acidic media .

Q. Advanced: What strategies mitigate nitro-group reduction during functionalization reactions?

Methodological Answer:

- Catalyst Choice: Use Pd/C or Raney Ni under H₂ (1–2 atm) but limit reaction time to 30 minutes.

- Alternative Routes: Employ Boc-protected intermediates or enzymatic catalysis (e.g., nitroreductase-free pathways).

- Monitoring: Use in-situ Raman spectroscopy to detect NH₂ formation (peak shift from 1520 → 1350 cm⁻¹) .

Q. Basic: How to validate purity for pharmacological studies?

Methodological Answer:

属性

IUPAC Name |

2-(carboxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-6-5(9(13)14)2-1-3-7(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRSEFOBTSXXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563491 | |

| Record name | 2-(Carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-71-7 | |

| Record name | 2-(Carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。